(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone
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Overview
Description
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is a complex organic molecule that features a combination of triazole, azetidine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Triazole Ring:
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling with Benzofuran: The final step involves coupling the triazole-azetidine intermediate with a benzofuran derivative, often through a carbonylation reaction using reagents like carbon monoxide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole and benzofuran rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of benzofuran.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted triazole and benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s triazole and benzofuran components are known for their biological activities. Triazoles have been studied for their antimicrobial, antifungal, and anticancer properties . Benzofuran derivatives are known for their anti-inflammatory and antioxidant activities . Therefore, this compound is of interest in drug discovery and development, particularly for its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or pharmaceuticals with improved efficacy.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The benzofuran moiety can interact with cellular pathways involved in inflammation and oxidative stress . Together, these interactions contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Azetidine Derivatives: Studied for their potential use in pharmaceuticals due to their unique ring structure and biological activity.
Benzofuran Derivatives: Known for their anti-inflammatory and antioxidant properties.
Uniqueness
What sets (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone apart is the combination of these three moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-15-5-6-16-18/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASXDIFHADXOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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